1-Cyclobutyl-2,2,2-trifluoroethan-1-one
Overview
Description
1-Cyclobutyl-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of a cyclobutyl group attached to a trifluoromethyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-2,2,2-trifluoroethan-1-one typically involves the reaction of cyclobutyl derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Cyclobutyl-2,2,2-trifluoroethan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Cyclobutyl-2,2,2-trifluoroethan-1-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group is known to influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride: A related compound with an amine group instead of a ketone.
Cyclobutanemethanamine, α-(trifluoromethyl)-, hydrochloride: Another similar compound with a different functional group.
Uniqueness: 1-Cyclobutyl-2,2,2-trifluoroethan-1-one is unique due to its specific combination of a cyclobutyl group and a trifluoromethyl ketone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-cyclobutyl-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)5(10)4-2-1-3-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJLZBHYAZGEIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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